molecular formula C19H22N4O4 B6541314 ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate CAS No. 1058225-69-6

ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B6541314
CAS No.: 1058225-69-6
M. Wt: 370.4 g/mol
InChI Key: QLOSLRDBQACJFX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.16410520 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that pyrimidine and its derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes involved in these pathways.

Mode of Action

It is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may act by modulating these inflammatory pathways.

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may exert its effects by modulating these biochemical pathways.

Pharmacokinetics

It is known that the compound is part of a series of novel triazole-pyrimidine-based compounds . The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would need to be studied in more detail to fully understand their impact on bioavailability.

Result of Action

The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory conditions.

Properties

IUPAC Name

ethyl 4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-2-27-19(26)22-10-8-21(9-11-22)18(25)13-23-14-20-16(12-17(23)24)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOSLRDBQACJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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